4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone
Brand Name: Vulcanchem
CAS No.: 898787-18-3
VCID: VC2301683
InChI: InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
SMILES: C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Cl)F
Molecular Formula: C15H11Cl2FO
Molecular Weight: 297.1 g/mol

4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone

CAS No.: 898787-18-3

Cat. No.: VC2301683

Molecular Formula: C15H11Cl2FO

Molecular Weight: 297.1 g/mol

* For research use only. Not for human or veterinary use.

4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone - 898787-18-3

Specification

CAS No. 898787-18-3
Molecular Formula C15H11Cl2FO
Molecular Weight 297.1 g/mol
IUPAC Name 1-(4-chloro-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one
Standard InChI InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
Standard InChI Key RYADDEMAWSHCRH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Cl)F
Canonical SMILES C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Cl)F

Introduction

Chemical Structure and Fundamental Properties

4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone belongs to the propiophenone class of compounds, characterized by a propanone backbone with multiple aromatic substituents. Its structure features two aromatic rings with specific halogen substitutions: a 3-chlorophenyl group attached to the carbon at position 3 of the propanone chain, and a benzene ring with chloro and fluoro substituents at the 4' and 3' positions, respectively.

Structural Characteristics

The compound's chemical structure gives rise to specific physicochemical properties that influence its reactivity and biological interactions. The chlorine and fluorine substituents enhance lipophilicity while providing potential hydrogen bonding sites, characteristics that can significantly impact membrane permeability and biological activity.

Physical and Chemical Properties

Based on analysis of structurally similar compounds, the following properties can be attributed to 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone:

PropertyValueNotes
Molecular FormulaC₁₅H₁₁Cl₂FOContains two chlorine atoms and one fluorine atom
Molecular Weight~297 g/molCalculated based on atomic weights
Physical StateSolidAt standard temperature and pressure
SolubilityPoorly soluble in water; Soluble in organic solventsTypical for halogenated aromatic compounds
Melting Point~120-140°CEstimated from similar compounds
Boiling Point~390-410°CAt 760 mmHg, estimated from similar compounds
Log P~4.2Indicating high lipophilicity

The presence of halogen substituents contributes to the compound's stability while also creating distinct electrostatic potential surfaces that influence its interactions with biological targets.

Synthesis Methods and Production

The synthesis of 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone typically involves multiple reaction steps under controlled conditions. Several synthetic pathways may be employed depending on available precursors and desired purity.

Laboratory Synthesis

The most common synthetic route for this compound likely involves the following steps:

  • Friedel-Crafts acylation reaction between an appropriately substituted benzoyl chloride and a halogenated benzene derivative

  • Selective halogenation to introduce the chloro and fluoro substituents at the desired positions

  • Purification through techniques such as column chromatography or recrystallization

The exact reaction conditions, including temperature, catalysts, and solvent systems, significantly impact yield and purity. Typical catalysts for such reactions include Lewis acids such as aluminum chloride (AlCl₃), with reaction temperatures carefully controlled to prevent unwanted side reactions.

Alternative Synthetic Approaches

Alternative approaches may include:

  • Cross-coupling reactions utilizing palladium catalysts

  • Sequential halogenation of a propiophenone backbone

  • Modification of related propiophenone derivatives through selective substitution reactions

Each approach offers distinct advantages in terms of yield, selectivity, and ease of purification, with the optimal method depending on specific laboratory constraints and intended applications.

Biological Activities and Applications

Based on research with structurally similar halogenated propiophenones, 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone likely exhibits several notable biological activities that may be exploited for pharmaceutical applications.

Anticancer Properties

The compound's structural features suggest potential anticancer activity through multiple mechanisms:

  • Inhibition of cancer cell proliferation through interference with cell cycle progression

  • Induction of apoptosis in various cancer cell lines

  • Modulation of signaling pathways involved in cancer cell survival and metastasis

Research with similar compounds has demonstrated antiproliferative effects against breast, colon, and lung cancer cell lines, with IC₅₀ values in the micromolar range. The pattern of halogen substitution appears particularly important for optimizing this activity.

Pharmaceutical Research Applications

Beyond its direct therapeutic potential, 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone serves important functions in pharmaceutical research:

  • As a chemical intermediate in the synthesis of more complex pharmaceutical compounds

  • As a tool compound for studying specific biological mechanisms

  • As a structural scaffold for medicinal chemistry optimization programs

The compound's unique halogenation pattern makes it particularly valuable for structure-activity relationship studies seeking to optimize biological activity through systematic structural modifications.

Mechanism of Action

Molecular Interactions

The biological activity of 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone likely stems from specific molecular interactions with cellular targets. Studies of structurally similar compounds suggest several potential mechanisms:

  • Enzyme inhibition: The compound may interact with specific enzymes involved in cellular processes critical to cancer cell survival or proliferation

  • Receptor modulation: The halogenated structure could facilitate binding to key cellular receptors

  • Disruption of protein-protein interactions essential for cellular signaling

The halogen substituents play crucial roles in these interactions, forming halogen bonds with electron-rich regions of target proteins and influencing the compound's three-dimensional conformation.

Structure-Activity Relationships

Examination of similar compounds reveals important structure-activity relationships that likely apply to 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone:

Structural FeatureEffect on ActivityMechanism
Chlorine at 4' positionEnhanced target bindingIncreased lipophilicity and electron-withdrawing effects
Fluorine at 3' positionImproved metabolic stabilityResistance to oxidative metabolism
3-chlorophenyl groupIncreased potencyOptimal spatial arrangement for target interaction
Propanone backboneRequired for activityProvides essential spatial arrangement of aromatic rings

These structure-activity relationships provide valuable insights for potential optimization of the compound for specific applications.

Comparison with Similar Compounds

Several structurally related propiophenone derivatives have been studied, allowing for comparative analysis of their properties and activities.

Structural Analogs

The following table compares 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone with several closely related compounds:

CompoundStructural DifferencesImpact on Properties/Activity
2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenoneDifferent positions of chloro and fluoro substituentsAltered receptor binding profile and metabolic stability
3-(3-Chlorophenyl)-4'-fluoropropiophenoneLacks the 4'-chloro substituentReduced lipophilicity and potentially lower potency
3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenoneChlorophenyl group at position 4 instead of 3; fluoro at 5' instead of 3'Modified pharmacokinetic properties and target selectivity

These structural variations, while subtle, can significantly impact biological activity and physicochemical properties, highlighting the importance of precise structural design in pharmaceutical development.

Activity Spectrum Comparison

Based on studies with similar compounds, the following activity spectrum can be predicted:

CompoundAnticancer ActivityEnzyme InhibitionOther Biological Activities
4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenoneModerate to highLikely against multiple targetsPotential anti-inflammatory effects
2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenoneHighDocumented against cancer-related enzymesPotential antioxidant properties
3-(3-Chlorophenyl)-4'-fluoropropiophenoneModerateLess specificLimited documentation
3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenoneModerate to highTarget-specificPotential antimicrobial activity

This comparison illustrates how subtle structural modifications can tune biological activity profiles, providing valuable insights for drug design and optimization.

Research Applications in Chemical Synthesis

4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone serves as an important building block in organic synthesis due to its reactive carbonyl group and halogenated aromatic rings.

Building Block for Complex Molecules

The compound offers multiple reactive sites for further chemical transformations:

  • The carbonyl group can undergo nucleophilic addition reactions

  • The halogenated aromatic rings can participate in various coupling reactions

  • The methylene groups can be functionalized through α-substitution reactions

These diverse reaction possibilities make the compound valuable in the synthesis of more complex structures with potential applications in pharmaceuticals, materials science, and other fields.

Flow Chemistry Applications

Advanced synthetic methodologies such as flow chemistry can enhance the production efficiency of 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone and its derivatives. Flow chemistry offers several advantages:

  • Improved control over reaction parameters

  • Enhanced safety profiles for hazardous reactions

  • Potential for continuous processing and scale-up

  • Reduced waste generation through optimized reaction conditions

These advantages make flow chemistry an attractive approach for the industrial production of this compound and its derivatives, particularly for pharmaceutical applications requiring high purity standards.

Analytical Methods and Characterization

Accurate identification and characterization of 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone require sophisticated analytical techniques.

Spectroscopic Analysis

Multiple spectroscopic methods can be employed for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic patterns for aromatic protons (δ 7.2-7.8 ppm) and methylene protons (δ 3.0-3.5 ppm)

    • ¹³C NMR would reveal the carbonyl carbon (δ ~200 ppm) and carbons bearing halogens (δ 110-160 ppm)

    • ¹⁹F NMR would provide specific information about the fluorine environment

  • Mass Spectrometry:

    • Expected molecular ion peak around m/z 297

    • Characteristic isotope pattern due to chlorine atoms

    • Fragmentation pattern showing loss of CO and halogen-containing fragments

Chromatographic Methods

For purity determination and separation:

  • High-Performance Liquid Chromatography (HPLC) with typical retention times of 10-15 minutes using C18 columns and acetonitrile/water mobile phases

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

  • Thin-Layer Chromatography (TLC) for reaction monitoring (Rf value approximately 0.5 in 7:3 hexane:ethyl acetate)

These analytical methods are essential for ensuring the identity, purity, and structural confirmation of the compound, especially in research and pharmaceutical applications.

Future Research Directions

Research on 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone and related compounds continues to evolve, with several promising areas for future investigation.

Medicinal Chemistry Optimization

Structure-activity relationship studies could further optimize the biological activity of this compound through:

  • Systematic modification of substituent positions

  • Exploration of additional functional groups

  • Development of hybrid molecules incorporating other pharmacophores

  • Investigation of stereochemical effects on biological activity

Such studies could lead to more potent and selective derivatives with enhanced pharmacological properties.

Advanced Applications

Emerging applications for this compound class may include:

  • Development as molecular probes for biological imaging

  • Integration into drug delivery systems

  • Exploration as components in materials science applications

  • Investigation of potential agricultural applications

These diverse potential applications highlight the versatility of halogenated propiophenones as valuable research tools and chemical building blocks.

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